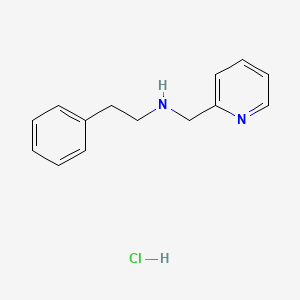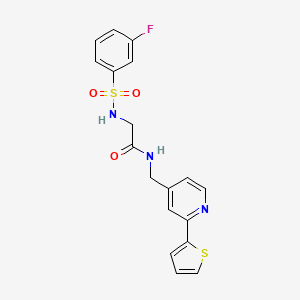
2-Oxo-3-pyridinium-1-yl-1,2-dihydroquinolin-4-olate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Oxo-3-pyridinium-1-yl-1,2-dihydroquinolin-4-olate is a heterocyclic compound with the molecular formula C14H10N2O2. This compound is known for its unique structure, which combines a pyridinium ring with a dihydroquinolin-4-olate moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-3-pyridinium-1-yl-1,2-dihydroquinolin-4-olate typically involves the reaction of anthranilic acid derivatives with malonic acid equivalents. Other specialized methods include the reaction of anthranilic acid derivatives (Method B) or alternative methods C and D .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and ensuring scalability of the synthetic route.
Analyse Des Réactions Chimiques
Types of Reactions
2-Oxo-3-pyridinium-1-yl-1,2-dihydroquinolin-4-olate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form quinolin-4-one derivatives.
Reduction: Reduction reactions can convert it into different dihydroquinoline derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the pyridinium ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and pH levels.
Major Products
The major products formed from these reactions include various quinolin-4-one and dihydroquinoline derivatives, which can have different biological and chemical properties.
Applications De Recherche Scientifique
2-Oxo-3-pyridinium-1-yl-1,2-dihydroquinolin-4-olate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It can be used in the development of new materials with specific chemical properties.
Mécanisme D'action
The mechanism of action of 2-Oxo-3-pyridinium-1-yl-1,2-dihydroquinolin-4-olate involves its interaction with specific molecular targets and pathways. While detailed mechanisms are still under investigation, it is believed to exert its effects through modulation of cellular pathways involved in proliferation and apoptosis . Its unique structure allows it to interact with various biological molecules, potentially leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Oxo-1,2-dihydropyridine-3-carboxylates: These compounds share a similar core structure but differ in their functional groups and biological activities.
4-Hydroxy-2-quinolones: These are closely related compounds with similar synthetic routes and chemical properties.
Uniqueness
2-Oxo-3-pyridinium-1-yl-1,2-dihydroquinolin-4-olate stands out due to its combination of a pyridinium ring and a dihydroquinolin-4-olate moiety, which imparts unique chemical and biological properties. This structural uniqueness makes it a valuable compound for various research applications.
Propriétés
IUPAC Name |
2-oxo-3-pyridin-1-ium-1-yl-1H-quinolin-4-olate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O2/c17-13-10-6-2-3-7-11(10)15-14(18)12(13)16-8-4-1-5-9-16/h1-9H,(H-,15,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSTBESQBKXXJNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=[N+](C=C1)C2=C(C3=CC=CC=C3NC2=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-(2,2,6,6-Tetramethyloxan-4-yl)-N-[2-[2-[[2-(2,2,6,6-tetramethyloxan-4-yl)acetyl]amino]ethyldisulfanyl]ethyl]acetamide](/img/structure/B2648579.png)
![Methyl 6-methyl-1H,2H,3H,4H-imidazo[1,5-a]pyrimidine-8-carboxylate](/img/structure/B2648580.png)

![N-(5-chloro-2-methylphenyl)-2-({3-ethyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2648584.png)

![2-(methylsulfanyl)-N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}benzamide](/img/structure/B2648588.png)
![(2Z)-2-[(4-ethylphenyl)imino]-N-(furan-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2648589.png)
![N-[(3-chlorophenyl)methyl]-1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-4-carboxamide](/img/structure/B2648590.png)






